molecular formula C13H13BrN2O2 B7635655 3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione

3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione

Cat. No. B7635655
M. Wt: 309.16 g/mol
InChI Key: NEMUNWOPAHCOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. It is also known as BMS-204352 and is used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2) which is involved in the production of inflammatory mediators. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione have been studied in vitro and in vivo. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties which make it a promising candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to elucidate its mode of action and potential side effects.

Future Directions

There are several future directions for the study of 3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione. One direction is the development of novel therapeutic agents based on its structure and properties. Another direction is the exploration of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to understand its mechanism of action and potential side effects in order to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione involves the reaction of 3-bromobenzylamine and N-cyclopropylmaleimide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by column chromatography to obtain a pure compound.

Scientific Research Applications

3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-[(3-bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c14-10-3-1-2-9(6-10)7-16-12(17)8-15(13(16)18)11-4-5-11/h1-3,6,11H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMUNWOPAHCOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(=O)N(C2=O)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione

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